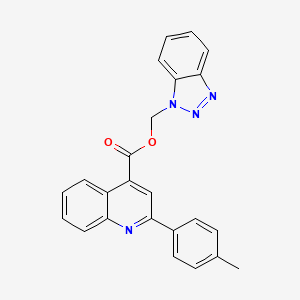![molecular formula C24H22N4O4S B12482983 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B12482983.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of particular interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide involves several steps:
Starting Materials: The synthesis begins with 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride.
Reaction Conditions: The initial reaction is carried out in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Further Reactions: This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium.
Chemical Reactions Analysis
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis and metabolic pathways.
Pathways Involved: It inhibits the activity of enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide can be compared with other sulfonamides:
Similar Compounds: Examples include sulfamethoxazole, sulfadiazine, and sulfisoxazole.
Uniqueness: This compound’s unique structure, which includes a quinoxaline and benzodioxin moiety, distinguishes it from other sulfonamides.
Properties
Molecular Formula |
C24H22N4O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H22N4O4S/c1-15-7-8-16(2)22(13-15)33(29,30)28-24-23(26-18-5-3-4-6-19(18)27-24)25-17-9-10-20-21(14-17)32-12-11-31-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
GJVMEJPKLTVIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dimethyl-4-[(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B12482910.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide](/img/structure/B12482914.png)
![2-(3,5-dimethylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12482925.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12482928.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12482932.png)
![(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12482936.png)
![4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482945.png)
![2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12482948.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide](/img/structure/B12482953.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12482966.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12482969.png)
![2-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12482976.png)
![2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12482979.png)
